molecular formula C9H14S B8617432 Thiophene, 2-isopentyl- CAS No. 26963-33-7

Thiophene, 2-isopentyl-

Cat. No. B8617432
Key on ui cas rn: 26963-33-7
M. Wt: 154.27 g/mol
InChI Key: CXZOHVNUTXOENP-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

Isopentyl bromide (Aldrich, 8 g, 53mmol) was added to 53 mL of an ice-cooled solution of lithiothiophene (1.0M in THF, 53 mmol). The reaction was stirred at 0° C. for 2 hours, at room temperature for 16 hours, and poured into water, then the mixture was extracted with hexane. The organic layer was dried and concentrated, and the residue was purified by column chromatography on silica gel, eluting with hexane, to give 7.2 g (88% yield) of the title compound as a colorless oil. NMR (CDCl3) δ:7.10 (dd, J=1, 6 Hz, 1H), 6.90 (dd, J=4, 6 Hz, 1H), 6.78 (dd, J=1, 4 Hz, 1H), 2.84 (t, J=8 Hz, 2H), 1.7-1.5 (m, 3H), 0.94 (d, J=6 Hz, 6H).
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
53 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH:3]([CH3:5])[CH3:4].[Li][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1>O>[CH3:4][CH:3]([CH3:5])[CH2:2][CH2:1][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CC(C)C)Br
Name
ice
Quantity
53 mL
Type
reactant
Smiles
Step Two
Name
Quantity
53 mmol
Type
reactant
Smiles
[Li]C=1SC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours, at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CCC=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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